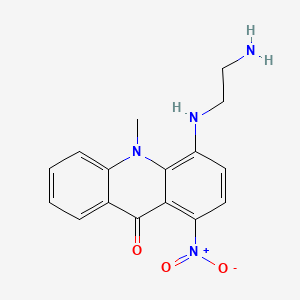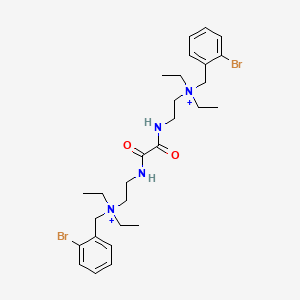
Mideplanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mideplanin is a semisynthetic glycopeptide antibacterial agent derived from teicoplanin. It was initially studied for its effectiveness against Gram-positive bacteria. further development of this compound as a therapeutic agent has been discontinued .
準備方法
Synthetic Routes and Reaction Conditions: Mideplanin is synthesized through the modification of teicoplanin. The process involves the formation of an amide derivative. The specific synthetic route and reaction conditions for this compound are not extensively documented in the public domain. the general approach involves the use of teicoplanin as a starting material, followed by chemical modifications to introduce the amide functionality .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its discontinued development. Typically, the production of glycopeptide antibiotics involves fermentation processes followed by chemical modifications. The fermentation process uses specific strains of actinomycetes, which produce the glycopeptide core structure. Subsequent chemical modifications are carried out to introduce the desired functional groups.
化学反応の分析
Types of Reactions: Mideplanin, like other glycopeptide antibiotics, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the amide or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Mideplanin has been studied primarily for its antibacterial properties. Its applications in scientific research include:
Chemistry: Used as a model compound to study the synthesis and modification of glycopeptide antibiotics.
Biology: Investigated for its interactions with bacterial cell walls and its mechanism of action against Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, although its development was discontinued.
作用機序
Mideplanin exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of cell wall precursor units in bacteria. This binding inhibits the transglycosylation step in cell wall synthesis, leading to the disruption of cell wall formation and ultimately causing bacterial cell death. The molecular targets of this compound are the peptidoglycan precursors in the bacterial cell wall .
類似化合物との比較
Mideplanin is similar to other glycopeptide antibiotics such as:
Vancomycin: Another glycopeptide antibiotic that also targets the bacterial cell wall but has a different structure and spectrum of activity.
Teicoplanin: The parent compound from which this compound is derived. Teicoplanin has a broader spectrum of activity and is used clinically.
Dalbavancin: A newer glycopeptide antibiotic with a longer half-life and improved pharmacokinetic properties.
Uniqueness of this compound: this compound’s uniqueness lies in its specific chemical modifications, which were intended to enhance its antibacterial activity and pharmacokinetic properties. due to its discontinued development, it did not reach the same level of clinical use as other glycopeptide antibiotics .
特性
CAS番号 |
113653-74-0 |
|---|---|
分子式 |
C93H109Cl2N11O32 |
分子量 |
1963.8 g/mol |
IUPAC名 |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |
InChIキー |
KVZUWEFUEGGULL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



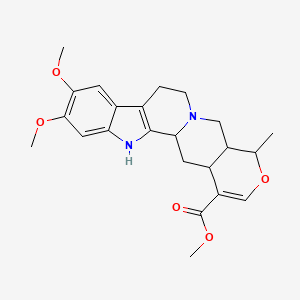
![(2S)-2-[(3R,6S,13S,16R,19S,20R,25S,28R,31R,34R)-16-[(S)-carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid](/img/structure/B10785103.png)
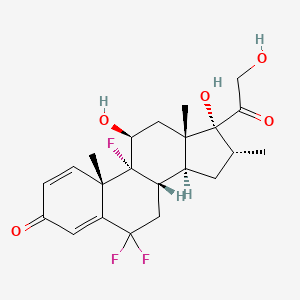
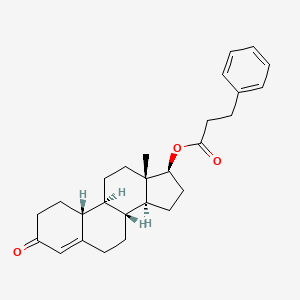

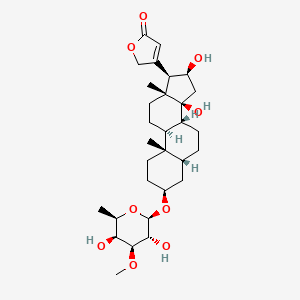
![(2-bromophenyl)methyl-[2-[[2-[2-[(2-bromophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dibromide](/img/structure/B10785149.png)

![[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785152.png)


